D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

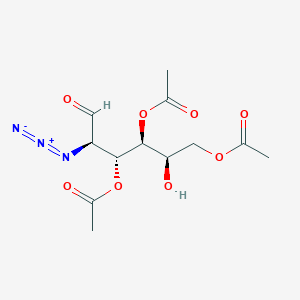

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an azido group at the second carbon and acetyl groups at the third, fourth, and sixth carbons. It is primarily used in synthetic organic chemistry and biochemical research due to its unique reactivity and structural properties .

準備方法

The synthesis of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate typically involves the reaction of 3,4,6-tri-O-acetyl-D-galactal with sodium azide and ceric ammonium nitrate in acetonitrile. This reaction produces 2-azido-1-nitrate addition products, which can be further processed to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

化学反応の分析

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The acetyl groups can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include sodium azide, ceric ammonium nitrate, and hydrogen gas. Major products formed from these reactions include 2-amino-2-deoxy derivatives and various substituted galactose compounds .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of D-Galactose, 2-azido-2-deoxy-, 3,4,6-triacetate is C12H17N3O8, with a molecular weight of approximately 331.28 g/mol. The structural modifications include the substitution of hydroxyl groups with acetyl groups and the introduction of an azide group at the C-2 position. These modifications enhance its reactivity, making it suitable for various biochemical applications .

Key Applications

- Synthesis of Defined Glycans

- Probing Glycan-Protein Interactions

- Development of Glycan-Based Therapeutics

- Click Chemistry Applications

- Glycobiology Research

Case Study 1: Synthesis and Functionalization

A study demonstrated the synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose from common D-galactose precursors. The research highlighted its utility as a glycosyl acceptor in further functionalization processes to create complex carbohydrate structures .

Case Study 2: Interaction Studies

Another investigation focused on using this compound to probe interactions between glycans and galectin proteins. The study revealed that modified galactose derivatives could effectively bind to galectins, suggesting potential therapeutic applications in targeting these proteins involved in various diseases .

作用機序

The mechanism of action of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate involves its incorporation into glycosylation pathways. The azido group can be reduced to an amine, allowing the compound to participate in the formation of glycosidic bonds. This makes it a valuable tool in the synthesis of glycoproteins and other glycoconjugates .

類似化合物との比較

Similar compounds include:

2-Azido-2-deoxy-D-galactose tetraacetate: Similar in structure but with an additional acetyl group.

2-Deoxy-D-galactose: Lacks the azido group and is used in different biochemical pathways

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties, making it particularly useful in synthetic and biochemical applications.

生物活性

D-Galactose, 2-azido-2-deoxy-, 3,4,6-triacetate (commonly referred to as Ac-2AzGal) is a modified sugar that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique biological properties. This compound serves as a valuable tool for studying glycosylation processes and has potential applications in therapeutic development.

Chemical Structure and Properties

D-Galactose is a naturally occurring sugar that plays a critical role in various biological processes. The azido modification at the 2-position and the triacetate groups at the 3, 4, and 6 positions enhance its reactivity and solubility, making it suitable for bioorthogonal reactions. The chemical structure can be represented as follows:

Biological Activity

1. Protein Labeling and Glycosylation Studies

Ac-2AzGal is primarily used to label glycoproteins in mammalian cells. The azide group allows for bioorthogonal reactions, enabling researchers to tag proteins selectively without interfering with native cellular functions. Studies have shown that Ac-2AzGal can be incorporated into glycoproteins, facilitating the analysis of glycosylation patterns in various biological contexts .

2. Toxicity and Cellular Effects

Research indicates that high concentrations of Ac-2AzGal can exhibit cytotoxic effects in mammalian cells. For instance, treatment with concentrations around 200 μM resulted in significant cell death after prolonged exposure. This toxicity appears to be an inherent property of the compound rather than a consequence of its protein labeling capabilities .

3. Metabolic Pathways

Ac-2AzGal influences metabolic pathways by acting as a substrate for glycosylation enzymes. Its incorporation into glycoconjugates can alter cellular signaling pathways, including those involved in apoptosis and immune responses. The compound has been linked to various cellular processes such as autophagy, cell cycle regulation, and inflammation .

Case Studies

Case Study 1: Glycoprotein Labeling

In a study conducted by the Bertozzi lab, H1299 cells were treated with Ac-2AzGal to investigate its incorporation into cell-surface glycoproteins. The results showed robust labeling of proteins, confirmed through flow cytometry analysis after a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with DBCO-biotin . This study highlights the utility of Ac-2AzGal in studying glycoprotein dynamics.

Case Study 2: Toxicity Assessment

A toxicity assessment was performed using various concentrations of Ac-2AzGal on NIH3T3 cells. Results indicated that while lower concentrations enhanced metabolic activity, higher concentrations led to a dramatic loss of cell viability due to cellular stress mechanisms triggered by the compound .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Bertozzi et al., 2017 | Ac-2AzGal labels glycoproteins effectively in mammalian cells | Useful for studying glycosylation patterns |

| Yarema et al., 2020 | High concentrations induce cytotoxicity | Important for dosage considerations in experiments |

| Recent Proteomics Analysis | Identified numerous O-GlcNAcylated proteins labeled by Ac-2AzGal | Suggests potential roles in signaling pathways |

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-azido-2-hydroxy-6-oxohexyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c1-6(17)21-5-10(20)12(23-8(3)19)11(22-7(2)18)9(4-16)14-15-13/h4,9-12,20H,5H2,1-3H3/t9-,10+,11+,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAIZTKHSHZLIC-QCNOEVLYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。